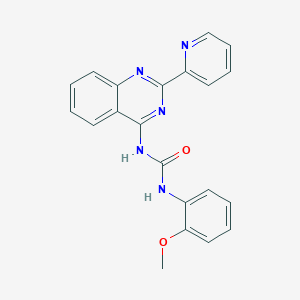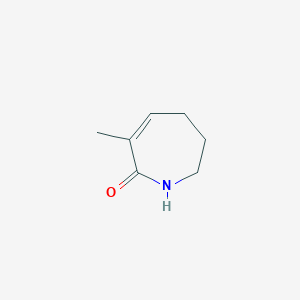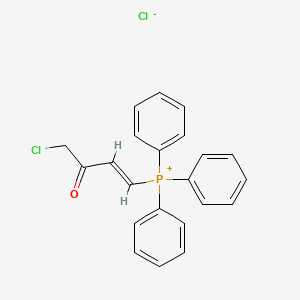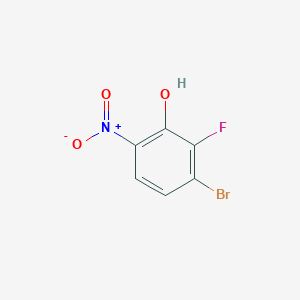
(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzoyl group attached to a pyrrolidine ring, which is further substituted with diethyl groups and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide typically involves multiple steps. One common approach is the acylation of a pyrrolidine derivative with 4-fluorobenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques to ensure high yield and purity. For example, the preparation of 4-fluorobenzoyl chloride, a key intermediate, can be achieved through the reaction of fluobenzene with aluminum trichloride in an organic solvent . This intermediate is then used in subsequent steps to synthesize the target compound.
化学反応の分析
Types of Reactions
(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
科学的研究の応用
(S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively . These reactions allow the compound to modify the chemical and physical properties of various organic molecules, making it useful in different applications.
類似化合物との比較
Similar Compounds
4-Fluorobenzoyl chloride: An important intermediate in the synthesis of (S)-N,N-Diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide.
Thiourea derivatives: These compounds share similar structural features and reactivity patterns.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry
特性
CAS番号 |
85187-26-4 |
|---|---|
分子式 |
C16H19FN2O3 |
分子量 |
306.33 g/mol |
IUPAC名 |
(2S)-N,N-diethyl-1-(4-fluorobenzoyl)-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H19FN2O3/c1-3-18(4-2)16(22)13-9-10-14(20)19(13)15(21)11-5-7-12(17)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3/t13-/m0/s1 |
InChIキー |
UWCLQNOADLPZHJ-ZDUSSCGKSA-N |
異性体SMILES |
CCN(CC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=C(C=C2)F |
正規SMILES |
CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(4aS,10bS)-9-methoxy-3,4,4a,5,6,10b-hexahydro-2H-naphtho[1,2-b][1,4]oxazine](/img/structure/B12836209.png)

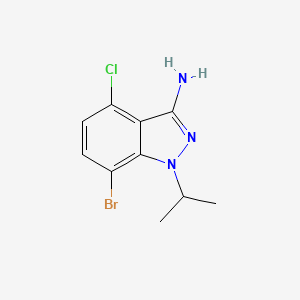

![Ethyl 7-(6-chloro-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B12836231.png)
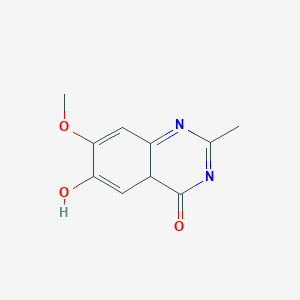

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12836242.png)

